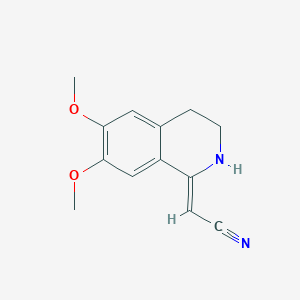
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a complex organic compound, often explored for its potential applications in various scientific fields. Its unique structure, incorporating the dimethoxy groups and dihydroisoquinoline framework, contributes to its fascinating chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile typically involves the following steps:
Starting Materials: Initial reagents such as 6,7-Dimethoxyisoquinoline and acetonitrile.
Reaction Conditions: The condensation reaction is usually carried out under basic conditions with a suitable catalyst.
Intermediate Products: Various intermediates may be formed, which are subsequently converted into the final product.
Industrial Production Methods
In an industrial context, the production involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Scaling Up: Ensuring the process is efficient and cost-effective at a larger scale.
Purification: Techniques such as crystallization or chromatography are used to purify the compound.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It may be reduced using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride.
Substitution: Reagents like alkyl halides, under controlled conditions.
Major Products
From Oxidation: Typically, oxidized derivatives of the dimethoxy groups.
From Reduction: Reduced forms with potential hydrogen addition.
From Substitution: Various substituted analogs depending on the reagents used.
科学研究应用
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile finds applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential bioactivity in various biological assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the manufacturing of specialized chemicals.
作用机制
The compound's mechanism of action is primarily influenced by:
Molecular Targets: It interacts with specific enzymes or receptors.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
相似化合物的比较
Comparison
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile stands out due to its specific structural features and resultant properties.
Similar Compounds
Isoquinoline Derivatives: Similar in having an isoquinoline backbone but lacking the specific dimethoxy groups.
Acetonitrile Derivatives: Compounds containing the acetonitrile group but differing in the attached ring structures.
That should give you a comprehensive overview of this compound. Is there a specific detail you'd like to explore further?
生物活性
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 234.26 g/mol
- CAS Number : 160446-15-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and other diseases. The following mechanisms have been identified:
- Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :
- Multidrug Resistance (MDR) Reversal :
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor effects. For example:
- Case Study : A derivative showed anti-proliferative activity against MV4-11 leukemia cells with a GI50 value of 18 nM and demonstrated significant tumor growth inhibition in xenograft models .
Antimicrobial Properties
Some studies suggest that compounds within this chemical class possess antimicrobial properties, although specific data on this compound itself remain limited.
Data Summary Table
属性
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h3,7-8,15H,4,6H2,1-2H3/b11-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAKBHKVKPSDN-JYOAFUTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













